molecular formula C27H42O4 B13836213 Laxogenine

Laxogenine

Cat. No.: B13836213
M. Wt: 430.6 g/mol
InChI Key: WOJKRRDDERNLBU-IOKNOJCOSA-N
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Description

Laxogenine is a naturally occurring steroidal sapogenin found in various plants, including species of the Smilax genusThis compound has gained attention for its potential anabolic effects, making it a popular ingredient in dietary supplements aimed at enhancing muscle growth and performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laxogenine can be synthesized from plant sterols through a series of chemical reactions. One common method involves the extraction of diosgenin from plants like Dioscorea zingiberensis, followed by a series of oxidation and reduction reactions to convert diosgenin into this compound . The reaction conditions typically involve the use of strong oxidizing agents and reducing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plants, followed by purification processes to isolate the compound. The extraction process often uses solvents like ethanol or methanol to extract the plant sterols, which are then subjected to chemical reactions to produce this compound. The final product is purified using techniques such as chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Laxogenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which may have enhanced or altered biological activities compared to the parent compound .

Mechanism of Action

Laxogenine exerts its effects through its classification as a brassinosteroid. It promotes protein synthesis and reduces protein breakdown, leading to increased muscle growth and strength. The molecular targets of this compound include various receptors and pathways involved in protein metabolism and muscle growth . Additionally, this compound has been shown to reduce cortisol levels, which can help in reducing muscle breakdown and promoting recovery .

Comparison with Similar Compounds

Laxogenine is often compared to other plant-based anabolic compounds, such as turkesterone and ecdysterone. These compounds share similar anabolic properties but differ in their chemical structures and sources:

This compound is unique in its classification as a brassinosteroid, which sets it apart from ecdysteroids like turkesterone and ecdysterone. Its ability to promote muscle growth and reduce cortisol levels makes it a valuable compound in the field of sports nutrition and dietary supplements .

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one

InChI

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15?,16-,17-,18+,19-,20-,21+,23-,24-,25+,26-,27+/m0/s1

InChI Key

WOJKRRDDERNLBU-IOKNOJCOSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1

Origin of Product

United States

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